molecular formula C14H12O3 B2480400 2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one CAS No. 13008-11-2

2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B2480400
CAS No.: 13008-11-2
M. Wt: 228.247
InChI Key: KKDGKMBVFICGHW-UHFFFAOYSA-N
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Description

2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one is a furanocoumarin derivative characterized by a fused furan-chromenone ring system with methyl substituents at the 2-, 3-, and 5-positions. Furanocoumarins are bioactive compounds known for their interactions with cytochrome P450 enzymes (e.g., CYP3A4) and phototoxic properties .

Properties

IUPAC Name

2,3,5-trimethylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-7-4-14(15)17-12-6-13-11(5-10(7)12)8(2)9(3)16-13/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDGKMBVFICGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60877437
Record name PSORALEN,4,4',5'-TRIMETHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60877437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of substituted coumarins as starting materials, which undergo cyclization in the presence of acid catalysts. The reaction conditions often involve heating the reaction mixture to facilitate the formation of the furochromenone ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The methyl groups and other substituents on the furochromenone ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of furanocoumarins is highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Furanocoumarin Derivatives
Compound Name Substituents Molecular Formula Key Properties/Biological Activity Reference
2,5,9-Trimethyl-7H-furo[3,2-g]chromen-7-one 2-, 5-, 9-methyl C15H14O3 Enhanced lipophilicity; potential CYP3A4 inhibition
Psora-4 4-(4-phenylbutoxy) C21H18O4 Mitochondrial Kv1.3 channel inhibition
PAP-1 4-(4-phenoxybutoxy) C20H18O5 Immunosuppressive activity
3-(4-Chlorophenyl)-5-propyl derivative 3-(4-ClPh), 5-propyl C20H15ClO3 Increased steric bulk; modified receptor binding
Oxypeucedanin hydrate 4-(2,3-dihydroxy-3-methylbutoxy) C16H16O6 Improved aqueous solubility due to hydroxyl groups
2,3,5,9-Tetramethyl derivative 2-,3-,5-,9-methyl C15H14O3 Higher hydrophobicity; reduced metabolic clearance

Key Research Findings

Enzyme Inhibition and Side Chain Rigidity : Derivatives with rigid side chains (e.g., carbon-carbon double bonds) exhibit stronger CYP3A4 inhibition due to stabilized interactions with the enzyme’s active site . The methyl groups in 2,3,5-trimethyl derivatives likely enhance binding via hydrophobic interactions but may reduce solubility.

Mitochondrial Channel Modulation : Alkoxy-substituted compounds like Psora-4 and PAP-1 show specificity for mitochondrial potassium channels, suggesting that larger substituents (e.g., phenylbutoxy) improve target selectivity .

Synthetic Flexibility : Click chemistry and alkylation strategies (e.g., azidomethyl and triazole derivatives) enable functionalization at the 5-position, as seen in and , enhancing pharmacokinetic profiles .

Solubility and Bioavailability : Hydroxyl or methoxy groups (e.g., oxypeucedanin hydrate) improve aqueous solubility, whereas methyl groups increase membrane permeability but may limit oral bioavailability .

Biological Activity

2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one is a compound of interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a fused furan and chromene ring system. This unique arrangement contributes to its hydrophobic characteristics and potential interactions with biological macromolecules.

PropertyValue
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
SolubilitySoluble in organic solvents

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can protect cells from oxidative stress and related diseases.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory conditions.
  • Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through various mechanisms.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : The compound can act on various receptors, influencing cellular signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

  • Antioxidant Activity Study :
    • A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals compared to control groups.
  • Anti-inflammatory Research :
    • In vitro studies on human cell lines showed that treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
  • Anticancer Investigations :
    • A recent study assessed the cytotoxic effects of this compound on breast cancer cells (MCF-7). The results indicated a dose-dependent increase in apoptosis markers such as caspase activation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityUnique Features
6-Isopropyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-oneAntioxidant and anti-inflammatoryEnhanced lipophilicity
Bergaptol (4-hydroxy-7H-furo[3,2-g]chromen-7-one)AntioxidantStronger antioxidant properties
Peucedanin (2-isopropyl-3-methoxy-7H-furo[3,2-g]chromen-7-one)Anti-inflammatoryKnown for specific anti-inflammatory pathways

Q & A

Q. Table 1: Optimized Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationPPA, 120°C, 4 h5897
MethylationCH₃I, K₂CO₃, DMF, 80°C, 6 h7295
PurificationSilica gel chromatography (EtOAc/hexane)-99

Q. Table 2: Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMRδ 2.28 (s, 3H, C2-CH₃), δ 6.92 (d, J=8 Hz, H-6)
¹³C NMRδ 161.5 (C-7), δ 112.4 (C-3)
IR1702 cm⁻¹ (C=O), 1598 cm⁻¹ (furan)

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